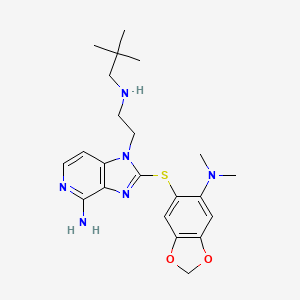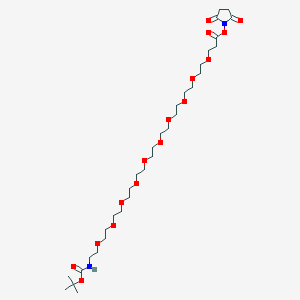
Debio 0932
Vue d'ensemble
Description
Debio 0932, also known as CUDC-305, is a second-generation oral Hsp90 inhibitor . It has shown promising anticancer activity against a wide variety of cancer types due to its strong binding affinity for Hsp90 and high oral bioavailability . It has been tested in MCF-7 and MDA-MB-231 cell lines .
Molecular Structure Analysis
Debio 0932 selectively binds to the ATP binding pocket of the Hsp90 with an estimated free energy of binding -7.24 kcal/mol . It has IC50s of 100 and 103 nM for HSP90α and HSP90β, respectively .
Chemical Reactions Analysis
Debio 0932 exhibits a cytotoxic effect on MCF-7 and MDA-MB-231 cells in a time and dose-dependent manner . It promotes degradation of multiple HSP90 client proteins in cancer cell lines .
Physical And Chemical Properties Analysis
Debio 0932 is an orally active compound . It has high oral bioavailability and strong binding affinity for Hsp90 .
Applications De Recherche Scientifique
Oncology
Debio 0932 has been extensively studied for its anticancer properties. It exhibits strong binding affinity for Hsp90, a protein implicated in cancer cell survival, and has high oral bioavailability. The compound has demonstrated anticancer activity against a variety of cancer types, including breast cancer cell lines like MCF-7 and MDA-MB-231. It induces apoptosis, or programmed cell death, which is a desirable effect in cancer treatment .
Molecular Biology
In molecular biology, Debio 0932’s role in inducing apoptosis has been a significant area of study. It affects the gene expression levels of proteins such as Bcl-2, Bax, and Casp-9, which are crucial in the apoptotic pathway. This has implications for understanding the molecular mechanisms of cancer progression and potential therapeutic targets .
Pharmacology
Pharmacologically, Debio 0932 has been involved in clinical trials to determine its maximum tolerated dose and efficacy in combination with standard chemotherapy agents. Its ability to penetrate the blood-brain barrier and exhibit antitumor activity both as monotherapy and in combination with other drugs makes it a valuable candidate for pharmacological research .
Biochemistry
Biochemically, Debio 0932’s interaction with Hsp90 affects the folding and function of several oncogenic client proteins. Its molecular docking within the ATP binding pocket of Hsp90 and subsequent effects on cell proliferation and invasion provide insights into the biochemical pathways involved in tumor growth and metastasis .
Cell Biology
In cell biology, the impact of Debio 0932 on cell viability, migration, and invasion has been studied. It has shown efficacy in reducing the migration of endothelial cells, which is significant in the context of cancer metastasis. The compound’s effects on cellular processes are crucial for developing new cancer therapies .
Genetics
Genetically, Debio 0932 has been part of studies looking at pharmacogenomic factors predictive of response to treatment. Understanding the genetic factors that influence the efficacy of Debio 0932 can lead to more personalized and effective cancer treatments .
Clinical Trials
Debio 0932 has been the subject of various clinical trials, assessing its safety and efficacy in treating different types of cancers, including non-small cell lung cancer (NSCLC). These trials are crucial for translating preclinical findings into clinical practice and determining the potential of Debio 0932 as a therapeutic agent .
Safety And Hazards
Orientations Futures
Debio 0932 is a promising compound to treat triple-negative breast cancer and hormone receptor-positive breast cancer, and their metastases . Surprisingly, during the first clinical trial, one psoriasis patient experienced complete remission of his skin manifestation . This indicates a potential role of Debio 0932 in psoriasis treatment .
Propriétés
IUPAC Name |
2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIQAYFTOPTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657665 | |
| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Debio 0932 | |
CAS RN |
1061318-81-7 | |
| Record name | CUDC-305 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUDC-305 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






